N-(6-Oxocyclohex-1-en-1-yl)-N-(propan-2-yl)benzenesulfonamide
Description
N-(6-Oxocyclohex-1-en-1-yl)-N-(propan-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a cyclohexenone ring, an isopropyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.
Properties
CAS No. |
62297-17-0 |
|---|---|
Molecular Formula |
C15H19NO3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(6-oxocyclohexen-1-yl)-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-12(2)16(14-10-6-7-11-15(14)17)20(18,19)13-8-4-3-5-9-13/h3-5,8-10,12H,6-7,11H2,1-2H3 |
InChI Key |
XTSYCEJEISSFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CCCCC1=O)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxocyclohex-1-en-1-yl)-N-(propan-2-yl)benzenesulfonamide typically involves the following steps:
Formation of Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the oxidation of cyclohexanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Introduction of Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a strong base like sodium hydride.
Formation of Benzenesulfonamide Moiety: The benzenesulfonamide moiety can be synthesized by reacting benzenesulfonyl chloride with an amine precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Oxocyclohex-1-en-1-yl)-N-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The cyclohexenone ring can be further oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
N-(6-Oxocyclohex-1-en-1-yl)-N-(propan-2-yl)benzenesulfonamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used as a probe to study enzyme inhibition and protein-ligand interactions.
Medicine
Sulfonamide derivatives are known for their antibacterial properties, and this compound may be investigated for potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-Oxocyclohex-1-en-1-yl)-N-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The cyclohexenone and isopropyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohexyl)-N-(propan-2-yl)benzenesulfonamide: Lacks the oxo group in the cyclohexenone ring.
N-(6-Oxocyclohex-1-en-1-yl)-N-methylbenzenesulfonamide: Contains a methyl group instead of an isopropyl group.
Uniqueness
N-(6-Oxocyclohex-1-en-1-yl)-N-(propan-2-yl)benzenesulfonamide is unique due to the presence of the oxo group in the cyclohexenone ring, which can participate in additional chemical reactions and enhance its biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
